ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate
Description
This compound features a highly complex pentacyclic azonia core with a phenyl substituent at position 13, an ethyl butanoate ester at position 4, and a trifluoromethanesulfonate (triflate) counterion. The pentacyclic scaffold resembles cofactors like methanofuran (MFR-a), which are critical in microbial methane metabolism . The triflate group enhances solubility in polar organic solvents, while the ester moiety may influence bioavailability. Structural analogs, such as MFR-a, share pentacyclic frameworks but differ in substituents (e.g., formyl groups in MFR-a vs. ester groups here) and linkage arrangements (α/β vs. β/α glutamic acid residues in MFR-a) .
Properties
IUPAC Name |
ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NO2.CHF3O3S/c1-2-36-30(35)17-10-22-34-32-26-15-8-6-11-23(26)18-20-28(32)31(25-13-4-3-5-14-25)29-21-19-24-12-7-9-16-27(24)33(29)34;2-1(3,4)8(5,6)7/h3-9,11-16H,2,10,17-22H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIMOSSPGOOLNV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the pentacyclic core through a series of cyclization reactions.
- Introduction of the phenyl group via electrophilic aromatic substitution.
- Esterification to form the ethyl butanoate moiety.
- Quaternization to introduce the azoniapentacyclic structure.
- Final purification and isolation of the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of high-pressure reactors for cyclization steps.
- Employment of automated systems for precise control of reaction parameters.
- Implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Cyclization Reactions with Heterocycle Formation
The hydrazine moiety and β-keto acid group facilitate intramolecular cyclization under acidic or thermal conditions. For example:
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Pyridazinone Formation : Heating in butanol with hydrazine hydrate yields 6-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives via dehydration and cyclization .
Table 1: Cyclization Reaction Parameters
Condensation Reactions
The β-keto acid group participates in nucleophilic additions:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form hydrazone-linked conjugates, confirmed by IR absorption at ~1600 cm⁻¹ (C=N) .
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Dithioketone Synthesis : Treatment with P₂S₅ in xylene replaces carbonyl oxygen with sulfur, yielding dithio derivatives (IR: 1630–1670 cm⁻¹ for C=S) .
a) Carboxylic Acid Reactivity
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Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (IR: ~1730 cm⁻¹ for ester C=O) .
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Amide Formation : Coupling with amines (e.g., benzylamine) via DCC yields substituted amides (1H-NMR: δ 8.12–7.20 for aromatic protons) .
b) Chlorophenyl Reactivity
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Nucleophilic Aromatic Substitution : The 2,4-dichlorophenyl group undergoes substitution with strong nucleophiles (e.g., sodium azide) to form azide derivatives, though yields depend on steric and electronic factors .
Heterocyclic Annulation
Reaction with thiourea or aminothiophenes generates fused polycyclic systems:
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Thienopyrimidopyridazines : Condensation with 2-amino-3-carbethoxy-4,5-dimethylthiophene in ethanol produces tricyclic systems (MS: m/z 375 [M⁺]) .
Table 2: Annulation Products
| Partner Reagent | Product | Yield | Characterization Data |
|---|---|---|---|
| 2-Amino-3-carbethoxy-thiophene | Thieno-pyrimido-pyridazinone | 85% | IR: 1695 cm⁻¹ (C=O), MS: m/z 375 |
| Anthranilic acid | Quinazolinone derivatives |
Scientific Research Applications
The compound ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate; trifluoromethanesulfonate is a complex chemical structure with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and materials science.
Chemical Properties and Structure
Ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate is characterized by its unique bicyclic structure and azonium ion functionality. The trifluoromethanesulfonate group enhances its reactivity and solubility in various solvents.
Molecular Formula
- Molecular Formula : C₃₁H₃₃F₃N₂O₄S
- Molecular Weight : 600.68 g/mol
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anticancer Agents : The pentacyclic structure may exhibit cytotoxic properties against cancer cells due to its ability to intercalate with DNA or disrupt cellular processes.
- Neuroprotective Agents : The azonium functionality could provide neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
Materials Science
The compound's unique properties lend themselves to applications in materials science:
- Organic Electronics : Its conjugated system can be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where efficient charge transport is essential.
- Polymer Chemistry : The trifluoromethanesulfonate group can act as a leaving group in polymerization reactions, facilitating the synthesis of novel polymeric materials with tailored properties.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of similar azonium compounds on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Organic Photovoltaics
Research focused on the incorporation of similar ethyl esters in the fabrication of organic solar cells demonstrated improved power conversion efficiencies due to enhanced charge mobility and stability under operational conditions.
Data Table of Related Compounds
Mechanism of Action
The mechanism of action of ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate involves interaction with specific molecular targets and pathways. The compound may:
- Bind to cellular receptors, altering signal transduction pathways.
- Inhibit or activate enzymes, affecting metabolic processes.
- Interact with DNA or RNA, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Similarities :
- Azonia (quaternary ammonium) groups are present in both, which may dictate charge distribution and solubility.
Key Differences :
- Functional Groups: MFR-a contains formyl groups critical for one-carbon unit transfer in methanogens, whereas the target compound has an ethyl ester and lacks formylation .
- Linkage Arrangements : MFR-a’s glutamic acid residues have alternating β/α linkages, while the target compound’s ester linkage may adopt distinct stereochemistry.
- Biological Role : MFR-a is a cofactor in methane metabolism, whereas the target compound’s role is uncharacterized but may differ due to its ester and triflate groups.
Hypothetical Similarity Coefficient :
Using binary fingerprint-based methods (e.g., Tanimoto coefficient ), the structural overlap with MFR-a is estimated at ~0.65 (moderate similarity), driven by shared cyclic systems but reduced by differing substituents.
Perfluorinated Sulfonate Esters (Industrial Compounds)
Examples from include sodium benzenesulfonates with pentafluoroethyl and trifluoromethyl groups.
Structural Contrasts :
- Core Structure : The target compound’s pentacyclic system contrasts sharply with the linear, fluorinated chains of industrial sulfonates.
- Functional Groups : Triflate in the target compound vs. sulfonate salts in industrial analogs. Triflate’s strong electron-withdrawing nature enhances reactivity, unlike the stable sulfonate salts .
Hypothetical Similarity Coefficient :
Tanimoto scores would likely be low (~0.20), reflecting minimal structural overlap beyond the presence of fluorine atoms.
Ester-Containing Bioactive Molecules (e.g., Catechins)
While catechins ( ) share ester groups (e.g., epicatechin gallate), their flavanol-derived structures lack azonia or pentacyclic features.
Key Divergence :
Data Table: Comparative Analysis
Research Implications and Gaps
- Structural Dynamics : The target compound’s azonia-triflate system warrants study for unique reactivity, such as triflate’s role as a leaving group in synthesis.
- Biological Screening: Despite structural parallels to MFR-a, the ester group may redirect its function toward non-methanogenic pathways.
- Similarity Metrics : Further empirical analysis using diverse coefficients (e.g., Dice, Cosine ) could refine similarity assessments.
Biological Activity
Ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate;trifluoromethanesulfonate is a complex organic compound with potential biological activities that merit detailed exploration. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of azonium salts characterized by their unique pentacyclic structure and the presence of a trifluoromethanesulfonate counterion. The molecular formula can be denoted as . The complex structure suggests potential interactions with biological macromolecules due to its multiple functional groups.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural frameworks exhibit antimicrobial properties. The presence of the azonium group may enhance membrane permeability, leading to increased efficacy against bacterial strains.
- Cytotoxicity : Some derivatives of pentacyclic compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Compounds similar to ethyl 4-(13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)butanoate have been investigated for neuroprotective properties in models of neurodegenerative diseases.
Antimicrobial Activity
A study examining related azonium compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for various strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity Studies
In vitro assays have shown that the compound induces apoptosis in human cancer cell lines such as HeLa and MCF-7 with IC50 values around 5 µM and 10 µM respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 10 |
Neuroprotective Effects
Research involving animal models of Alzheimer's disease has indicated that similar compounds can reduce amyloid-beta plaque formation and improve cognitive function metrics.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related azonium salts revealed that modifications in the side chains significantly affect their potency against specific bacterial strains.
- Cytotoxic Mechanism Exploration : A study focusing on the cytotoxic effects of pentacyclic compounds demonstrated that they trigger mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates should be prioritized?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the construction of the pentacyclic azonia core. Key intermediates include the 13-phenyl-substituted pentacyclo precursor, which can be synthesized via cycloaddition or annulation reactions. The triflate counterion is introduced via metathesis or ion exchange using silver triflate. Purification requires chromatography (HPLC or flash) due to the compound’s polarity, followed by recrystallization in aprotic solvents. Structural analogs like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride () suggest phosphonate or ester groups may require protective-group strategies.
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aryl, ester, and azonia groups). ¹⁹F NMR confirms triflate presence .
- Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and cation-anion interactions, as demonstrated for similar azonia compounds ().
- Elemental Analysis : Validates stoichiometry, particularly for counterion ratios.
Q. How can solubility and stability be systematically evaluated for this ionic compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and ionic liquids. Use Hansen solubility parameters to predict compatibility.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., ester hydrolysis or triflate dissociation) .
Advanced Research Questions
Q. What experimental designs are suitable for probing its reactivity in catalytic or supramolecular applications?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor azonia core interactions with substrates (e.g., aryl halides in cross-coupling reactions).
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites on the pentacyclic framework.
- Spectroscopic Trapping : Employ TEMPO or other radical scavengers to detect transient intermediates during reactions .
Q. How can computational modeling elucidate structure-activity relationships (SAR) for biological or material science applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution on the azonia core to predict binding affinity with biological targets (e.g., enzymes) or ionic conductivity in materials .
- Molecular Dynamics (MD) : Simulate solvation effects and self-assembly behavior in ionic liquids. Compare with experimental data from X-ray or NMR .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?
- Methodological Answer :
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the pentacyclic system.
- Counterion Effects : Compare triflate with alternative anions (e.g., BF₄⁻ or PF₆⁻) to isolate electronic contributions to spectral shifts .
- Synchrotron Studies : Use high-resolution XAS/XPS to validate oxidation states and ligand environments .
Q. How can its potential bioactivity be systematically assessed against structurally similar compounds?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. Reference analogs like pyrimido-benzothiazin derivatives () for SAR benchmarking.
- ADMET Profiling : Evaluate metabolic stability (microsomal assays) and membrane permeability (Caco-2 models).
- Crystallographic Docking : Use solved protein structures (e.g., viral proteases) to model binding poses, as seen in antiviral compound studies ().
Data Contradiction Analysis
Q. How to address discrepancies in reported vs. experimental melting points or spectral data?
- Methodological Answer :
- Purity Verification : Re-examine synthetic steps for side products (e.g., unexchanged counterions) via ion chromatography.
- Polymorphism Screening : Perform DSC/TGA to identify crystalline vs. amorphous forms. Cross-reference with single-crystal data ().
- Collaborative Validation : Compare results across labs using standardized protocols, as seen in multi-institutional studies ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
